Cas no 856563-09-2 (2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride)

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride is a fluorinated aromatic amine derivative with a methoxy substituent, offering unique electronic and steric properties due to the trifluoromethyl group. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The trifluoromethyl group improves metabolic stability and lipophilicity, while the methoxy moiety can influence binding interactions in bioactive molecules. This compound serves as a versatile intermediate in the synthesis of fluorinated analogs, particularly in the development of CNS-active compounds or enzyme inhibitors. Its well-defined structure ensures reproducibility in research applications.
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride structure
856563-09-2 structure
Product Name:2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
CAS No:856563-09-2
MF:C9H11ClF3NO
MW:241.63795208931
MDL:MFCD11841140
CID:4728707
PubChem ID:69244551
Update Time:2025-05-25

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
    • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl
    • (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
    • (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl
    • AK607976
    • AK673558
    • AX8297070
    • 2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL)ETHYLAMINE HCl
    • (R)-2,2,2-TRIFLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE HCL
    • 2,2,2-trifluoro-1-(3-methoxyphenyl)ethan-1-amine hydrochloride
    • BS-50390
    • Y10718
    • 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanaminehydrochloride
    • 856563-09-2
    • RFVCBTAGVFWILZ-UHFFFAOYSA-N
    • SB44632
    • AKOS025395753
    • SCHEMBL4928857
    • MDL: MFCD11841140
    • Inchi: 1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H
    • InChI Key: RFVCBTAGVFWILZ-UHFFFAOYSA-N
    • SMILES: Cl.FC(C(C1C=CC=C(C=1)OC)N)(F)F

Computed Properties

  • Exact Mass: 241.0481262g/mol
  • Monoisotopic Mass: 241.0481262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride Pricemore >>

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Additional information on 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine Hydrochloride: A Comprehensive Overview

The compound 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride (CAS No: 856563-09-2) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a trifluoroethylamine group with a methoxy-substituted phenyl ring. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the importance of trifluoromethylated amines in drug discovery and development. The trifluoromethyl group is known to enhance the stability and bioavailability of pharmaceutical compounds. In the case of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride, this feature makes it a promising candidate for use in medicinal chemistry. Researchers have explored its potential as a building block for synthesizing bioactive molecules, particularly those targeting central nervous system disorders.

The synthesis of 856563-09-2 involves a multi-step process that typically begins with the preparation of the trifluoroethylamine intermediate. This intermediate is then subjected to nucleophilic substitution reactions to introduce the methoxyphenyl group. The hydrochloride salt form is often preferred due to its enhanced solubility and stability under physiological conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the final product.

In terms of applications, 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride has shown promise in several areas. Its ability to act as a chiral auxiliary in asymmetric synthesis has been explored in recent studies. Additionally, its role as an intermediate in the synthesis of complex heterocyclic compounds has been documented in leading chemical journals. The compound's unique reactivity also makes it valuable in catalytic processes, particularly in transition metal-catalyzed reactions.

From an environmental perspective, understanding the degradation pathways of 856563-09-2 is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation into less harmful byproducts. This information is vital for industries aiming to minimize their environmental footprint while utilizing this compound.

The structural versatility of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride also extends to its use in materials science. Its ability to form stable amides and imides has led to its exploration in polymer chemistry. Researchers have investigated its potential as a monomer for synthesizing high-performance polymers with applications in electronics and advanced materials.

In conclusion, CAS No 856563-09-2, or 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride, stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique chemical properties continue to attract the attention of scientists worldwide, driving innovative research and development efforts.

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